molecular formula C19H16FNO4S B2582439 2-Cyano-3-[5-(4-fluorophenyl)-2-furanyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-2-propenamide CAS No. 518350-16-8

2-Cyano-3-[5-(4-fluorophenyl)-2-furanyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-2-propenamide

Cat. No.: B2582439
CAS No.: 518350-16-8
M. Wt: 373.4
InChI Key: AUHXPFPBEPEGIE-ACCUITESSA-N
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Description

The compound 2-Cyano-3-[5-(4-fluorophenyl)-2-furanyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-2-propenamide is a cyanoacrylamide derivative featuring a fluorophenyl-substituted furan ring and a tetrahydrothienyl sulfone moiety.

Properties

IUPAC Name

(2E)-N-(1,1-dioxothiolan-3-yl)-2-[[5-(4-fluorophenyl)furan-2-yl]methylidene]but-3-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4S/c1-2-13(19(22)21-16-9-10-26(23,24)12-16)11-17-7-8-18(25-17)14-3-5-15(20)6-4-14/h1,3-8,11,16H,9-10,12H2,(H,21,22)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHXPFPBEPEGIE-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=CC1=CC=C(O1)C2=CC=C(C=C2)F)C(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C/C(=C\C1=CC=C(O1)C2=CC=C(C=C2)F)/C(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Analogs and Their Modifications

The following table highlights structural analogs, their substituents, and reported activities:

Compound Name Core Structure Modifications Target Enzyme Biological Activity Source
Target Compound 4-fluorophenyl (furan), tetrahydrothienyl sulfone Hypothesized: SIRT2 Potential inhibitor (inferred)
AGK-2 (2-Cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-5-quinolinyl-2-propenamide) 2,5-dichlorophenyl (furan), quinolinyl SIRT1/SIRT2 Inhibitor (conflicting reports)
EX-527 (6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide) Carbazole core SIRT1/2 Potent SIRT1 inhibitor
CAY10574 (5-[[5-(4-fluorophenyl)-2-furanyl]methylene]-2,4-thiazolidinedione) Thiazolidinedione core Unspecified Unknown (cancer research context)
Compound 20 (2-Cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide) Sulfamoylphenyl substituent Unspecified Synthetic yield: 83%

Functional Insights

  • AGK-2: Exhibits SIRT2 inhibition in schwannoma models, promoting necrosis in NF2-associated tumors . However, labels AGK-2 as a SIRT1 inhibitor, suggesting assay-dependent discrepancies or dual targeting .
  • EX-527: A well-characterized SIRT1 inhibitor with a carbazole scaffold, differing from the cyanoacrylamide backbone of the target compound .
  • CAY10574: Shares the 4-fluorophenyl-furan motif but replaces the cyanoacrylamide with a thiazolidinedione, likely altering target specificity .
  • Compound 20 : Demonstrates synthetic accessibility (83% yield) with a sulfamoylphenyl group, indicating substituent flexibility in this class .

Substituent Impact on Activity

  • Fluorophenyl vs. Dichlorophenyl (Furan Substituent) : The target compound’s 4-fluorophenyl group may enhance metabolic stability compared to AGK-2’s 2,5-dichlorophenyl, which could improve binding affinity but reduce solubility .
  • Tetrahydrothienyl Sulfone vs.

Research Findings and Discrepancies

  • AGK-2’s Dual Targeting : Conflicting reports on SIRT1 vs. SIRT2 inhibition underscore the need for standardized assays to clarify selectivity .
  • Synthetic Feasibility : High yields for compound 20 (83%) suggest that modifications to the acrylamide core are synthetically tractable, supporting further derivatization of the target compound .
  • Therapeutic Potential: SIRT2 inhibition (as seen in AGK-2) correlates with antitumor effects in schwannomas, implying that the target compound’s structural similarities may translate to analogous applications .

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